Quantified Impact of Cyclopentyl and 4-Trifluoromethylphenyl Moieties on Biological Activity in a Purine-Derived Kinase Inhibitor Scaffold
In a structure-activity relationship (SAR) study of purine derivatives, the individual contributions of the cyclopentyl and 4-trifluoromethylphenyl groups to inhibitory activity were quantified. While the target compound itself was not the subject of the study, its constituent fragments were evaluated. The cyclopentyl analog (Compound 7a) exhibited an IC50 of 3.70 µM [1]. The 4-trifluoromethylphenyl analog (Compound 7h) exhibited an IC50 of 1.00 µM [1]. The combination of these two functional groups into the cyclopentyl 4-trifluoromethylphenyl ketone scaffold is designed to confer a specific and non-obvious biological profile distinct from analogs containing only one of these fragments.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Cyclopentyl 4-trifluoromethylphenyl ketone (Not directly tested) |
| Comparator Or Baseline | Cyclopentyl analog (7a): 3.70 µM; 4-Trifluoromethylphenyl analog (7h): 1.00 µM |
| Quantified Difference | N/A (Data represents individual fragment activities) |
| Conditions | In vitro kinase inhibition assay, as reported in Table 1 of the study [1]. |
Why This Matters
This class-level data supports the hypothesis that the combination of the cyclopentyl and 4-trifluoromethylphenyl groups in a single molecule can be expected to yield a distinct biological activity profile, justifying its selection over simpler or mono-substituted analogs for specific drug discovery campaigns.
- [1] PMC. (2014). Table 1: IC50 values for purine derivatives. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3621982/table/T1/ View Source
